Application Summary: Indole derivatives, which include compounds like “Bis(3-chlorophenyl)methanol”, have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Method of Application: These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Results and Outcomes: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
3,3'-Dichlorobenzhydrol is an organic compound with the molecular formula and a molecular weight of 253.12 g/mol. It features two chlorine atoms attached to the benzene ring at the 3,3' positions, along with a hydroxyl group (-OH) that contributes to its classification as a benzhydrol derivative. This compound is often utilized in biochemical research, particularly in proteomics, due to its potential reactivity and ability to participate in various
These reactions highlight its versatility as a reactant in organic synthesis and industrial applications.
Research indicates that 3,3'-Dichlorobenzhydrol exhibits biological activity that may include:
Several methods are available for synthesizing 3,3'-Dichlorobenzhydrol:
These synthesis routes allow for the production of 3,3'-Dichlorobenzhydrol in varying yields and purities depending on the methods employed.
3,3'-Dichlorobenzhydrol finds applications in several fields:
Interaction studies involving 3,3'-Dichlorobenzhydrol have focused on its reactivity with biological molecules:
These interactions underline the importance of understanding the biochemical behavior of this compound in various applications.
Several compounds share structural similarities with 3,3'-Dichlorobenzhydrol. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4,4'-Dichlorobenzhydrol | Chlorine substitution at different positions | |
| 3,3'-Dichlorobenzophenone | Contains a carbonyl group instead of hydroxyl | |
| 2,4'-Dichlorobenzhydrol | Different chlorine positioning affecting reactivity | |
| Benzhydrol | No chlorine substituents; simpler structure |
The unique positioning of chlorine atoms in 3,3'-Dichlorobenzhydrol contributes to its distinct chemical properties and biological activities compared to these similar compounds. Its specific reactivity patterns make it particularly useful in synthetic organic chemistry and pharmaceutical applications.
The reduction of chlorinated benzophenone derivatives remains a cornerstone for synthesizing 3,3'-dichlorobenzhydrol. Catalytic hydrogenation using palladium-on-carbon (Pd/C) or Raney nickel under hydrogen atmospheres (1–5 atm) achieves partial or complete reduction of ketone groups to secondary alcohols. For instance, hydrogenation of 3,3'-dichlorobenzophenone in ethanol at 50°C yields 3,3'-dichlorobenzhydrol with >90% conversion, though competitive dechlorination necessitates precise control of reaction duration and catalyst loading.
Chemical reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) offer alternatives under milder conditions. NaBH4 in tetrahydrofuran (THF) selectively reduces ketones without affecting aryl chlorides, achieving 85–92% yields at 0–5°C. In contrast, LiAlH4 in diethyl ether facilitates rapid reduction but risks over-reduction or ether cleavage, requiring stoichiometric optimization. Emerging methodologies employ transfer hydrogenation with ammonium formate and Pd/C, achieving comparable yields (88%) while minimizing halogen loss.
Grignard reagents enable the construction of asymmetrically substituted 3,3'-dichlorobenzhydrol via nucleophilic addition to chlorobenzaldehyde derivatives. For example, 3-chlorophenylmagnesium bromide reacting with 3-chlorobenzaldehyde in THF at −78°C forms a secondary alcohol intermediate, which undergoes acid-catalyzed dehydration and subsequent reduction to yield the target compound. Steric hindrance from ortho-chlorine substituents necessitates prolonged reaction times (8–12 h) and excess Grignard reagent (1.5–2.0 eq) to overcome sluggish kinetics.
Asymmetric induction remains challenging due to the planar geometry of benzophenone precursors. Chiral auxiliaries like (R)-BINOL-phosphoric acid have been explored to enforce enantioselectivity during Grignard additions, though reported enantiomeric excess (ee) values remain modest (≤35%). Recent advances in organocatalytic systems, such as proline-derived catalysts, show potential for improving stereocontrol but require further optimization for industrial viability.
Table 1: Comparison of Synthetic Methods for 3,3'-Dichlorobenzhydrol
Laboratory methods prioritize purity through controlled stepwise reactions, such as Schlenk techniques for air-sensitive intermediates. In contrast, industrial processes favor continuous hydrogenation reactors to enhance throughput, albeit with trade-offs in byproduct formation. For instance, the rearrangement of 2,2'-dichlorohydrazobenzene to 3,3'-dichlorobenzidine sulfate—a precursor to benzhydrol derivatives—requires sulfuric acid treatment at 20–25°C, generating sulfate salts that complicate purification.
Stereoselective synthesis of 3,3'-dichlorobenzhydrol hinges on chiral catalysts that dictate spatial arrangement during ketone reduction. Rhodium complexes with (S)-SegPhos ligands achieve up to 60% ee in asymmetric hydrogenation of 3,3'-dichlorobenzophenone, though substrate solubility in polar aprotic solvents (e.g., DMF) limits reaction efficiency. Heterogeneous catalysts, such as nickel nanoparticles modified with tartaric acid, show promise for recyclability but suffer from lower enantioselectivity (≤25% ee).
Enzymatic approaches using alcohol dehydrogenases (ADHs) from Lactobacillus brevis have been explored for biocatalytic reduction. ADHs in phosphate buffer (pH 7.0) with NADPH cofactors convert 3,3'-dichlorobenzophenone to the (R)-enantiomer with 78% ee, though substrate inhibition at concentrations >10 mM curtails productivity. Hybrid systems combining chemocatalysts and enzymes may bridge gaps in stereochemical control and scalability.
The dehydration of 3,3'-dichlorobenzhydrol under acidic conditions proceeds via an E1 elimination mechanism, characterized by carbocation intermediacy. Protonation of the hydroxyl group by a strong acid (e.g., concentrated sulfuric acid) generates a water molecule as a leaving group, culminating in the formation of a resonance-stabilized benzylic carbocation [3]. The chlorine substituents at the 3-positions inductively withdraw electron density, destabilizing the carbocation. However, extensive delocalization across the two aromatic rings compensates for this effect, as illustrated by the resonance structures in Figure 1.
$$
\text{3,3'-DCBH} \xrightarrow{\text{H}^+} \text{3,3'-DCBH-H}^+ \xrightarrow{-\text{H}2\text{O}} [\text{Carbocation}]^+ \xrightarrow{\text{Base}} \text{Alkene} + \text{H}3\text{O}^+
$$
Table 1: Kinetic Parameters for E1 Dehydration of Benzhydrol Derivatives
| Compound | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| 3,3'-Dichlorobenzhydrol | 1.2 × 10⁻³ | 85.3 |
| Benzhydrol (unsubstituted) | 2.8 × 10⁻⁴ | 92.7 |
The enhanced rate observed for 3,3'-DCBH relative to unsubstituted benzhydrol (Table 1) underscores the dual role of chlorine: while inductive effects slightly destabilize the carbocation, resonance donation from the aromatic rings dominates, accelerating the rate-determining step [3] [6]. The final elimination yields a conjugated diarylalkene, favored due to thermodynamic stability.
Methanolysis of 3,3'-dichlorobenzhydrol in acidic media follows a second-order kinetic profile, dependent on both the substrate and methanol concentrations [4]. Protonation of the hydroxyl group generates an oxonium ion, which undergoes nucleophilic attack by methanol to form a methyl ether. The rate equation is expressed as:
$$
\text{Rate} = k[\text{3,3'-DCBH}][\text{CH}_3\text{OH}]
$$
Table 2: Methanolysis Rates Under Varied Acid Concentrations
| [H₂SO₄] (M) | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| 0.5 | 0.017 |
| 1.0 | 0.032 |
| 2.0 | 0.049 |
The linear increase in $$ k $$ with acid concentration (Table 2) confirms the catalytic role of protons in facilitating oxonium ion formation [4]. Notably, the electron-withdrawing chlorine substituents reduce the nucleophilicity of the hydroxyl oxygen, slowing methanolysis compared to non-halogenated analogs. However, steric hindrance at the benzhydryl position exerts a negligible effect due to the planar transition state.
Oxidation of 3,3'-dichlorobenzhydrol by chromium(VI) oxide (CrO₃) in acetic acid proceeds via hydride abstraction, yielding a diarylketone. The rate law for this transformation is third-order, dependent on [3,3'-DCBH], [CrVI], and [H⁺]² [5]:
$$
\text{Rate} = k[\text{3,3'-DCBH}][\text{Cr}^{VI}][\text{H}^+]^2
$$
Table 3: Substituent Effects on Oxidation Rates
| Substituent (X) | Relative Rate (k_rel) |
|---|---|
| H | 1.00 |
| 3-Cl | 0.68 |
| 3,3'-Cl₂ | 0.45 |
The diminished rate for 3,3'-DCBH (Table 3) arises from the electron-withdrawing chlorine atoms, which reduce electron density at the α-carbon, hindering hydride transfer [5]. Kinetic isotope effect (KIE) studies using deuterated 3,3'-DCBH ($$ kH/kD = 6.5 $$) further corroborate a rate-determining hydride abstraction step [5].
Nucleophilic substitution (SN1) at the benzhydryl position of 3,3'-dichlorobenzhydrol proceeds through a carbocation intermediate. The reaction exhibits first-order kinetics, independent of nucleophile concentration, and produces racemic mixtures due to planar carbocation geometry [6].
$$
\text{3,3'-DCBH} \xrightarrow{\text{H}^+} [\text{Carbocation}]^+ \xrightarrow{\text{Nu}^-} \text{Product}
$$
Table 4: SN1 Reactivity of Benzhydrol Derivatives
| Compound | Relative Rate (k_rel) | % Racemization |
|---|---|---|
| Benzhydrol | 1.00 | 98 |
| 3,3'-Dichlorobenzhydrol | 0.75 | 95 |
The reduced rate for 3,3'-DCBH (Table 4) reflects partial destabilization of the carbocation by chlorine’s inductive effects, though resonance stabilization mitigates this penalty [6]. Competing E1 elimination is minimized in polar protic solvents, favoring substitution.
3,3'-Dichlorobenzhydrol serves as an important precursor in the synthesis of complex polycyclic aromatic compounds due to its structural features that facilitate ring formation and expansion reactions. The presence of chlorine substituents at the 3,3' positions provides enhanced reactivity through electron-withdrawing effects, making the compound suitable for electrophilic aromatic substitution reactions [1] [2].
The compound's utility in polycyclic aromatic hydrocarbon synthesis stems from its ability to undergo condensation reactions under acidic conditions. Research has demonstrated that polycyclic aromatic hydrocarbons can be synthesized through multi-step processes involving benzhydrol derivatives as key intermediates [2] [3]. The chlorine substituents in 3,3'-dichlorobenzhydrol provide additional sites for further functionalization, enabling the construction of more complex aromatic systems.
| Polycyclic System | Reaction Conditions | Yield Range | Key Advantages |
|---|---|---|---|
| Phenanthrene derivatives | 200-250°C, Lewis acid | 60-75% | Regioselective substitution |
| Anthracene analogs | 250-300°C, Brønsted acid | 65-80% | Enhanced electron-withdrawing effects |
| Chrysene systems | 280-320°C, mixed catalyst | 55-70% | Multiple functionalization sites |
The synthetic pathways typically involve initial activation of the benzhydrol hydroxyl group, followed by intramolecular cyclization reactions that form the polycyclic framework. The electron-withdrawing nature of the chlorine substituents facilitates these cyclization processes by stabilizing intermediate carbocations formed during the reaction sequence [4] [5].
Studies have shown that the presence of chlorine atoms in the 3,3' positions significantly influences the regioselectivity of subsequent reactions, directing cyclization toward specific positions and enabling the selective formation of desired polycyclic products [1] [2]. This selectivity is particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates that require precise structural control.
The application of 3,3'-dichlorobenzhydrol in heterocyclic scaffold construction represents a significant advancement in medicinal chemistry, particularly for drug discovery applications. The compound's unique structural features make it an excellent building block for the synthesis of various heterocyclic systems that are prevalent in pharmaceutical compounds [6] [7].
Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms have demonstrated remarkable biological activities, including anticancer, antimicrobial, and anti-inflammatory properties [8] [9]. The incorporation of 3,3'-dichlorobenzhydrol into these heterocyclic frameworks enhances their pharmacological potential through improved binding affinity and selectivity [7] [10].
The synthetic utility of 3,3'-dichlorobenzhydrol in heterocyclic construction is particularly evident in the formation of triazine-based compounds. Research has shown that s-triazine derivatives, which can be synthesized using chlorinated benzhydrol precursors, exhibit enhanced biological activities compared to their non-chlorinated counterparts [6]. The chlorine substituents provide additional sites for further derivatization, enabling the development of structure-activity relationships.
| Heterocyclic System | Biological Activity | Synthesis Conditions | Typical Yields |
|---|---|---|---|
| Triazine derivatives | Anticancer, antimicrobial | 80-120°C, base catalyst | 70-85% |
| Pyrimidine analogs | Anti-inflammatory | 100-150°C, acid catalyst | 65-80% |
| Quinoline systems | Antimalarial | 150-200°C, Lewis acid | 60-75% |
| Indole derivatives | Antiviral, anticancer | 90-140°C, organocatalyst | 75-90% |
The mechanism of heterocyclic formation typically involves nucleophilic attack on the activated benzhydrol carbon center, followed by cyclization with appropriate heteroatom-containing reagents. The chlorine substituents enhance the electrophilic character of the benzhydrol carbon, facilitating these nucleophilic substitution reactions [11] [12].
Recent studies have demonstrated that heterocyclic compounds derived from 3,3'-dichlorobenzhydrol exhibit improved pharmacokinetic properties, including enhanced solubility and metabolic stability [13] [14]. These properties are crucial for the development of orally bioavailable drugs with improved therapeutic indices.
3,3'-Dichlorobenzhydrol demonstrates significant utility in organometallic coupling reactions, particularly in palladium-catalyzed cross-coupling processes such as Suzuki-Miyaura and Heck reactions. The compound's compatibility with transition metal catalysts makes it an attractive substrate for carbon-carbon bond formation reactions [15] [16].
The Suzuki-Miyaura coupling reaction represents one of the most important applications of 3,3'-dichlorobenzhydrol in organometallic synthesis. This reaction enables the formation of carbon-carbon bonds between the chlorinated benzhydrol derivative and various organoborane compounds, producing complex biaryl systems with high efficiency [16] [17].
Research has shown that the chlorine substituents in 3,3'-dichlorobenzhydrol serve as excellent leaving groups in palladium-catalyzed reactions, facilitating oxidative addition to the palladium center and subsequent transmetalation steps [15] [18]. The reaction conditions can be optimized to achieve high yields and selectivity, making this transformation particularly valuable for pharmaceutical and materials synthesis.
| Coupling Reaction | Catalyst System | Reaction Conditions | Yield Range | Selectivity |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 80-100°C, DMF | 75-90% | >95% |
| Heck Reaction | Pd(OAc)₂, PPh₃ | 120-140°C, DMF | 65-85% | >90% |
| Negishi Coupling | Pd(PPh₃)₄, THF | 60-80°C, inert atmosphere | 70-85% | >92% |
| Stille Coupling | Pd(PPh₃)₄, toluene | 100-120°C, reflux | 68-82% | >88% |
The Heck reaction involving 3,3'-dichlorobenzhydrol provides access to styrene derivatives with defined substitution patterns. The reaction mechanism involves palladium-catalyzed coupling between the chlorinated benzhydrol and alkenes, resulting in the formation of new carbon-carbon bonds with excellent stereoselectivity [17] [19].
The success of these organometallic coupling reactions depends on several factors, including the choice of palladium catalyst, ligand system, base, and reaction conditions. The electron-withdrawing nature of the chlorine substituents enhances the reactivity of the benzhydrol derivative toward oxidative addition, leading to improved reaction rates and yields [15] [20].
The derivatization of 3,3'-dichlorobenzhydrol offers numerous pathways for the synthesis of functionalized diphenylmethane analogs, which are important intermediates in pharmaceutical and materials chemistry. The compound's structural framework provides multiple sites for chemical modification, enabling the development of diverse molecular architectures [21] [22].
The hydroxyl group in 3,3'-dichlorobenzhydrol serves as a primary site for derivatization reactions, including oxidation, reduction, and substitution transformations. These reactions can be performed under mild conditions, making them suitable for the synthesis of sensitive pharmaceutical intermediates [22] .
Oxidation of the hydroxyl group to the corresponding ketone provides access to 3,3'-dichlorobenzophenone derivatives, which can undergo further transformations to yield complex organic molecules. The presence of chlorine substituents enhances the electrophilic character of the carbonyl carbon, facilitating nucleophilic addition reactions [24].
| Derivatization Reaction | Reagents | Conditions | Product Type | Yield Range |
|---|---|---|---|---|
| Oxidation to ketone | CrO₃, H₂SO₄ | 0-25°C, 2-4 hours | Benzophenone derivatives | 85-95% |
| Reduction to alkane | LiAlH₄, THF | 0°C, 1-2 hours | Diphenylmethane analogs | 80-92% |
| Halogenation | SOCl₂, pyridine | rt, 1-3 hours | Chlorinated derivatives | 88-96% |
| Esterification | RCOCl, NEt₃ | rt, 2-6 hours | Ester derivatives | 82-94% |
| Etherification | RX, base | 50-80°C, 4-8 hours | Ether derivatives | 75-88% |
The reduction of 3,3'-dichlorobenzhydrol to diphenylmethane analogs represents another important derivatization pathway. This transformation can be achieved using various reducing agents, including lithium aluminum hydride and sodium borohydride, under controlled conditions to maintain selectivity [22] .
Electrochemical reduction studies have demonstrated that benzhydrol derivatives can be efficiently converted to the corresponding diphenylmethane compounds with high yields and selectivity. The reduction mechanism involves protonation of the hydroxyl group followed by elimination of water and subsequent reduction of the resulting carbocation [22].
The chlorine substituents in 3,3'-dichlorobenzhydrol provide additional opportunities for derivatization through nucleophilic substitution reactions. These reactions can be used to introduce various functional groups, including amino, alkoxy, and alkyl substituents, enabling the synthesis of diverse molecular libraries for biological screening [26] [27].
Pharmaceutical applications of diphenylmethane analogs derived from 3,3'-dichlorobenzhydrol include the synthesis of antihistamines, antipsychotics, and other central nervous system-active compounds. The structural modifications possible through derivatization reactions allow for the optimization of pharmacological properties, including potency, selectivity, and pharmacokinetic characteristics [28] [29].